molecular formula C13H11NO3 B15172036 1-(4-Nitrophenyl)hept-1-en-4-yn-3-one CAS No. 914476-95-2

1-(4-Nitrophenyl)hept-1-en-4-yn-3-one

Cat. No.: B15172036
CAS No.: 914476-95-2
M. Wt: 229.23 g/mol
InChI Key: KXWCFLLNTHNXDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Nitrophenyl)hept-1-en-4-yn-3-one is an organic compound with the molecular formula C13H11NO3 It is characterized by the presence of a nitrophenyl group attached to a hepten-yn-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Nitrophenyl)hept-1-en-4-yn-3-one typically involves the reaction of 4-nitrobenzaldehyde with hept-1-en-4-yn-3-one under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like ethanol. The mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-(4-Nitrophenyl)hept-1-en-4-yn-3-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Nitrophenyl)hept-1-en-4-yn-3-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)hept-1-en-4-yn-3-one involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular signaling pathways. Additionally, the compound can interact with enzymes and proteins, altering their activities and functions .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Nitrophenyl)hept-2-yn-1-ol
  • 3-Heptyn-1-ol
  • 4-Heptyn-3-one

Uniqueness

1-(4-Nitrophenyl)hept-1-en-4-yn-3-one is unique due to its specific structural features, including the presence of both a nitrophenyl group and a hepten-yn-one backbone. This combination imparts distinct chemical reactivity and potential biological activities compared to similar compounds .

Properties

CAS No.

914476-95-2

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

IUPAC Name

1-(4-nitrophenyl)hept-1-en-4-yn-3-one

InChI

InChI=1S/C13H11NO3/c1-2-3-4-13(15)10-7-11-5-8-12(9-6-11)14(16)17/h5-10H,2H2,1H3

InChI Key

KXWCFLLNTHNXDL-UHFFFAOYSA-N

Canonical SMILES

CCC#CC(=O)C=CC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.